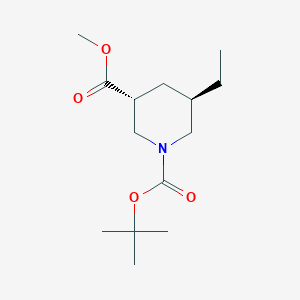

1-O-Tert-butyl 3-O-methyl (3R,5R)-5-ethylpiperidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-O-Tert-butyl 3-O-methyl (3R,5R)-5-ethylpiperidine-1,3-dicarboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TMC-18 and has been found to have a variety of applications in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

NMR Tagging in Protein Research

One study discusses the use of O-tert-Butyltyrosine (Tby), an unnatural amino acid, for site-specific incorporation into proteins. The tert-butyl group serves as an NMR tag, useful in high-molecular-weight systems for observing protein structures and interactions in solution without isotope labeling. This technique allows for the detection of narrow signals in NMR spectra, facilitating the study of protein symmetry and ligand-binding affinities with lower protein concentrations than usual. Such applications highlight the potential for derivatives like "1-O-Tert-butyl 3-O-methyl (3R,5R)-5-ethylpiperidine-1,3-dicarboxylate" in protein research and drug discovery (Wan-Na Chen et al., 2015).

Intermediate in Synthesis of Biologically Active Compounds

Another study presents the synthesis of a related compound, highlighting its role as an intermediate in the production of biologically active compounds such as omisertinib (AZD9291), a therapy for non-small cell lung cancer. The outlined synthetic pathway demonstrates the compound's significance in pharmaceutical development, suggesting similar utilities for "this compound" in synthesizing novel therapeutic agents (Bingbing Zhao et al., 2017).

Foldamer Research

In foldamer research, compounds with tert-butyl groups have been used as precursors for studying new classes of foldamers based on aza/α-dipeptide oligomerization. This work suggests the potential of tert-butyl-containing compounds in developing novel biomimetic structures with specific biological or chemical functionalities (Cécile Abbas et al., 2009).

Alkoxycarbonylation of Alkenes

A palladium catalyst system utilizing tert-butyl groups was designed for the alkoxycarbonylation of alkenes. This system is highly active and efficient, converting a wide range of olefins into esters under mild conditions. The process highlights the role of tert-butyl groups in catalysis, suggesting potential catalytic applications for related compounds in industrial and laboratory settings (Kaiwu Dong et al., 2017).

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,5R)-5-ethylpiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-10-7-11(12(16)18-5)9-15(8-10)13(17)19-14(2,3)4/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMFVWMELBZDA-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)

![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)

![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)